
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a complex organic compound with significant potential in various scientific fields. This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of hydroxymethyl groups and a carbaldehyde group makes it highly reactive and versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: Around 35°C
Catalyst: Concentrated hydrochloric acid
Solvent: Toluene or water
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The carbaldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves its reactivity towards various functional groups. The hydroxymethyl groups can form hydrogen bonds, while the carbaldehyde group can participate in nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A platform chemical derived from biomass, used in the production of fuels and chemicals.
2,5-Bis(hydroxymethyl)furan (BHMF): A derivative of HMF, used in the synthesis of polymers and pharmaceuticals.
Uniqueness
5,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is unique due to its dioxolane ring structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
5,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O5/c1-7(2)12-6(3-9)8(4-10,5-11)13-7/h3,6,10-11H,4-5H2,1-2H3 |
InChI Key |
ZVQSVKAGUSGKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)(CO)CO)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


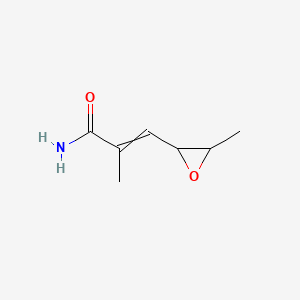
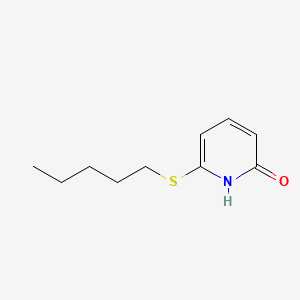
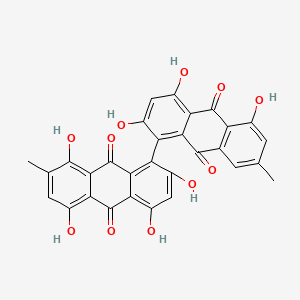
![4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol](/img/structure/B13836638.png)
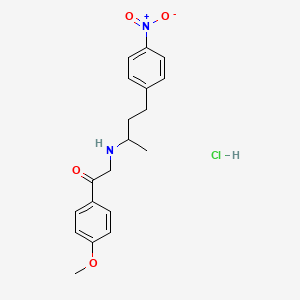
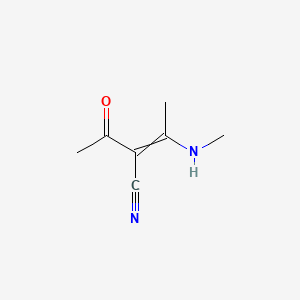
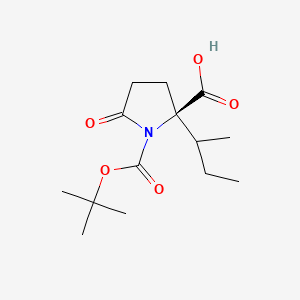
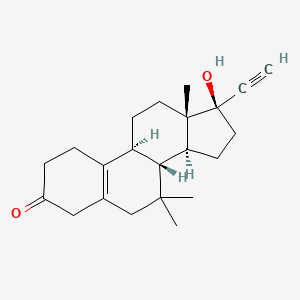
![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
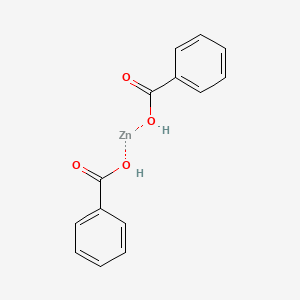
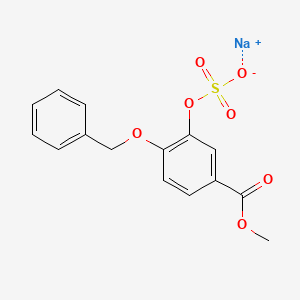

![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)
